5-Methyl-6-oxo-5,6-dihydro-8-phenanthridinyl benzoate
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Overview
Description
6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl-: is a complex organic compound that belongs to the class of phenanthridinones. This compound is characterized by the presence of a phenanthridinone core structure with a benzoyloxy group at the 8th position and a methyl group at the 5th position. Phenanthridinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the oxidation of amines with benzoyl peroxide to form the benzoyloxy group . The reaction conditions often require a significant amount of water in combination with cesium carbonate to achieve high selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using benzoyl peroxide and other reagents under controlled conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted phenanthridinones and benzoyloxy derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl- has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of other complex organic molecules.
Biology: Acts as a probe in studies involving cellular response to irradiation and DNA-damaging agents.
Medicine: Investigated for its potential as an HIV-1 integrase inhibitor and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6(5H)-phenanthridinone,8-(benzoyloxy)-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as HIV-1 integrase, by binding to the active site and preventing the enzyme from catalyzing its reaction . The compound may also interact with DNA and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Phenanthridinone: The parent compound without the benzoyloxy and methyl groups.
Benzoyloxy derivatives: Compounds with similar benzoyloxy groups but different core structures.
Methylated phenanthridinones: Compounds with methyl groups at different positions on the phenanthridinone core.
Uniqueness: 6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl- is unique due to the specific combination of the benzoyloxy and methyl groups on the phenanthridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H15NO3 |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
(5-methyl-6-oxophenanthridin-8-yl) benzoate |
InChI |
InChI=1S/C21H15NO3/c1-22-19-10-6-5-9-17(19)16-12-11-15(13-18(16)20(22)23)25-21(24)14-7-3-2-4-8-14/h2-13H,1H3 |
InChI Key |
RSVGQVAIUJSTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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